molecular formula C18H19NO B5734049 1-(2-biphenylylcarbonyl)piperidine

1-(2-biphenylylcarbonyl)piperidine

Cat. No. B5734049
M. Wt: 265.3 g/mol
InChI Key: OWEXFPBQCYLISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-biphenylylcarbonyl)piperidine, also known as BPCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCP is a piperidine derivative that has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 1-(2-biphenylylcarbonyl)piperidine is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. 1-(2-biphenylylcarbonyl)piperidine has been shown to increase the levels of these neurotransmitters, leading to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)piperidine has been shown to have several biochemical and physiological effects. 1-(2-biphenylylcarbonyl)piperidine has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, leading to its anti-inflammatory effects. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2-biphenylylcarbonyl)piperidine has several advantages for lab experiments. 1-(2-biphenylylcarbonyl)piperidine is a stable compound that can be easily synthesized using various methods. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, 1-(2-biphenylylcarbonyl)piperidine has some limitations for lab experiments. 1-(2-biphenylylcarbonyl)piperidine has poor solubility in water, making it difficult to administer in vivo. Additionally, 1-(2-biphenylylcarbonyl)piperidine has a short half-life, making it difficult to maintain therapeutic levels in vivo.

Future Directions

There are several future directions for the research of 1-(2-biphenylylcarbonyl)piperidine. One future direction is to explore the potential of 1-(2-biphenylylcarbonyl)piperidine for the treatment of neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis methods of 1-(2-biphenylylcarbonyl)piperidine to produce higher yields and improve its solubility in water. Furthermore, future research could investigate the potential of 1-(2-biphenylylcarbonyl)piperidine for the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

Synthesis Methods

1-(2-biphenylylcarbonyl)piperidine can be synthesized using various methods, including the reaction of 2-biphenylcarboxylic acid with piperidine and the reaction of 2-biphenylcarboxylic acid chloride with piperidine. Additionally, 1-(2-biphenylylcarbonyl)piperidine can be synthesized using a one-pot reaction of 2-biphenylcarboxylic acid, piperidine, and triethylamine. These synthesis methods have been optimized to produce high yields of 1-(2-biphenylylcarbonyl)piperidine.

Scientific Research Applications

1-(2-biphenylylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications. 1-(2-biphenylylcarbonyl)piperidine has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, 1-(2-biphenylylcarbonyl)piperidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(2-phenylphenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(19-13-7-2-8-14-19)17-12-6-5-11-16(17)15-9-3-1-4-10-15/h1,3-6,9-12H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEXFPBQCYLISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Biphenylylcarbonyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.